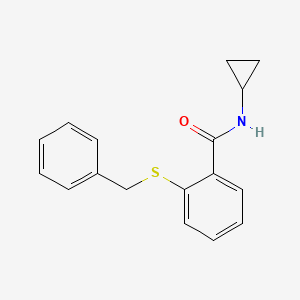![molecular formula C14H19Cl2N3O3S B4442379 N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442379.png)
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DPA-714, is a small molecule that has gained attention for its potential use in the field of neuroimaging. DPA-714 is a selective ligand for the translocator protein (TSPO), a mitochondrial protein that has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
Mechanism of Action
The exact mechanism of action of N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to bind to a specific site on TSPO, leading to a conformational change in the protein and subsequent activation of downstream signaling pathways. TSPO has been implicated in a variety of physiological and pathological processes, including regulation of mitochondrial function, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the ability to modulate inflammation and oxidative stress. In preclinical studies, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high specificity for TSPO, which allows for accurate and reliable quantification of TSPO expression in vivo. However, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has a relatively short half-life, which can make it challenging to use in longitudinal studies. Additionally, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a small molecule, which can limit its ability to penetrate the blood-brain barrier and reach target tissues.
Future Directions
There are a number of potential future directions for research on N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, including the development of new imaging techniques that can improve the sensitivity and specificity of TSPO imaging. Additionally, there is growing interest in using N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide as a therapeutic agent for neurodegenerative disease, either alone or in combination with other drugs. Finally, there is a need for further research to fully elucidate the mechanism of action of N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide and its downstream signaling pathways.
Scientific Research Applications
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used extensively in the field of neuroimaging, particularly in studies aimed at understanding the role of TSPO in neuroinflammation and neurodegeneration. N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to be a highly specific ligand for TSPO, with minimal binding to other proteins or receptors. This specificity has allowed researchers to use N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3S/c1-18(2)23(21,22)19-7-5-10(6-8-19)14(20)17-13-9-11(15)3-4-12(13)16/h3-4,9-10H,5-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOGDYJGPMAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4442307.png)
![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4442315.png)
![4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442321.png)
![3-(2-buten-1-yl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4442324.png)
![1-benzyl-7-methyl-2-(4-morpholinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442341.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4442344.png)
![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B4442356.png)
![1-[3-(4-methylphenyl)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4442357.png)
![N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442364.png)
